REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([O:7][C:8]([N:10]([CH3:18])[CH2:11][CH2:12][C:13]([O:15]CC)=[O:14])=[O:9])([CH3:6])([CH3:5])[CH3:4]>C1COCC1.CCO.O>[C:3]([O:7][C:8]([N:10]([CH3:18])[CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[O:9])([CH3:6])([CH3:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(CCC(=O)OCC)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove volatiles
|
Type
|
WASH
|
Details
|
The water phase was washed with CH2Cl2 (800 mL×3)
|
Type
|
TEMPERATURE
|
Details
|
The inorganic layer was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
CH2Cl2 (1000 mL×4) was quickly added
|
Type
|
EXTRACTION
|
Details
|
to extract the product acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(CCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 208 g | |
YIELD: PERCENTYIELD | 73.2% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |